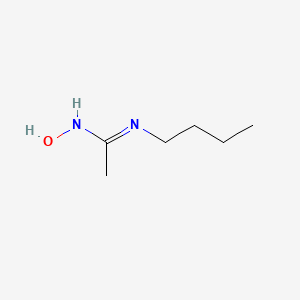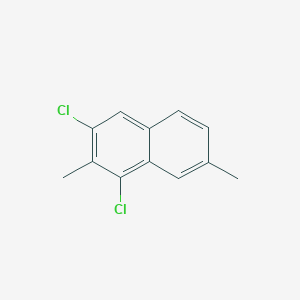![molecular formula C10H10N2O5 B14513454 N-[(4-Nitrophenyl)acetyl]glycine CAS No. 63257-00-1](/img/structure/B14513454.png)
N-[(4-Nitrophenyl)acetyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Nitrophenyl)acetyl]glycine is an organic compound that features a nitrophenyl group attached to an acetylated glycine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Nitrophenyl)acetyl]glycine typically involves the reaction of 4-nitrophenylacetic acid with glycine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an organic solvent like dichloromethane and a base such as triethylamine to neutralize the by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Nitrophenyl)acetyl]glycine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of new acyl derivatives.
Aplicaciones Científicas De Investigación
N-[(4-Nitrophenyl)acetyl]glycine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in enzyme assays to study enzyme kinetics and mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(4-Nitrophenyl)acetyl]glycine involves its interaction with specific molecular targets. For instance, in enzyme assays, it acts as a substrate for enzymes like N-acetyl-β-D-glucosaminidase, where it undergoes hydrolysis to release 4-nitrophenol, which can be detected spectrophotometrically . The molecular pathways involved include the formation of enzyme-substrate complexes and subsequent catalytic reactions.
Comparación Con Compuestos Similares
Similar Compounds
N-[(4-Nitrophenyl)acetyl]alanine: Similar structure but with alanine instead of glycine.
N-[(4-Nitrophenyl)acetyl]serine: Similar structure but with serine instead of glycine.
N-[(4-Nitrophenyl)acetyl]valine: Similar structure but with valine instead of glycine.
Uniqueness
N-[(4-Nitrophenyl)acetyl]glycine is unique due to its specific combination of a nitrophenyl group and glycine, which imparts distinct chemical properties and reactivity. Its small size and simple structure make it an ideal model compound for studying various biochemical and chemical processes.
Propiedades
Número CAS |
63257-00-1 |
|---|---|
Fórmula molecular |
C10H10N2O5 |
Peso molecular |
238.20 g/mol |
Nombre IUPAC |
2-[[2-(4-nitrophenyl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H10N2O5/c13-9(11-6-10(14)15)5-7-1-3-8(4-2-7)12(16)17/h1-4H,5-6H2,(H,11,13)(H,14,15) |
Clave InChI |
UNAKBXLORIDRPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)NCC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


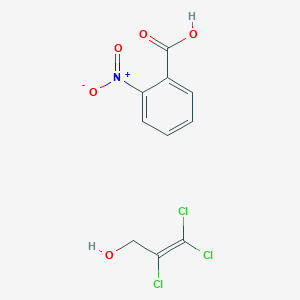
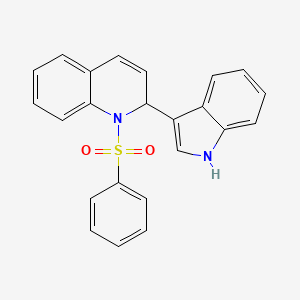

![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)



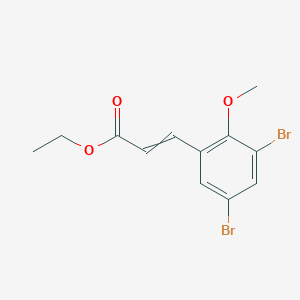
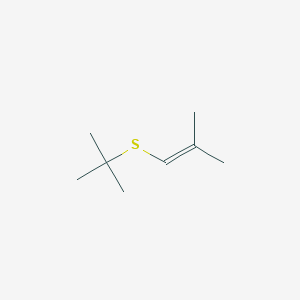
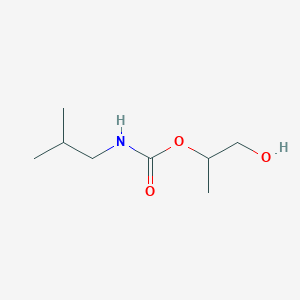

![5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol](/img/structure/B14513424.png)
